6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
Overview
Description
“6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound . It is also known as “6-(3-aminopropyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one” and has a CAS number of 1206970-28-6 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated . Another study reported the synthesis of thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines starting from 3-amino-4-cyano-2-thiophenecarboxamides .Scientific Research Applications
Synthesis and Biological Applications
Research on pyrrolopyridinone derivatives, such as 6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one, explores their synthesis and potential as biologically active molecules. These compounds are notable for their presence in the structure of many natural products and their potential in medicinal chemistry due to their varied biological activities.
Synthesis Techniques
The synthesis of pyrrolidin-2-ones and their derivatives, including compounds similar to 6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one, has been explored through various methods. These compounds are synthesized by introducing various substituents into the nucleus, demonstrating the importance of structural variation in creating new molecules with potential biological activities (Rubtsova et al., 2020).
Biological Activities
Derivatives of pyrrolopyridinone have been investigated for their antibacterial activities. Multicomponent synthesis methods have been developed to create novel heterocyclic scaffolds with notable antibacterial properties, demonstrating the therapeutic potential of these compounds (Frolova et al., 2011).
Chemical Properties and Applications
The chemical properties of these compounds, including their IR spectra and NMR spectroscopy data, provide insight into their potential applications in drug development and other areas of chemical research. The ability to introduce various substituents offers a versatile platform for creating compounds with tailored properties for specific applications (Yakovenko & Vovk, 2021).
Advanced Materials
The structural motif of pyrrolo[3,4-b]pyridin-5-one is also significant in the field of advanced materials, such as in the construction of polymer semiconductors. These compounds exhibit strong self-assembly capabilities, forming highly crystalline and oriented thin films, which are crucial for high-performance electronic devices (Sun et al., 2014).
Safety And Hazards
properties
IUPAC Name |
6-(3-aminopropyl)-7H-pyrrolo[3,4-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-4-2-6-13-7-9-8(10(13)14)3-1-5-12-9/h1,3,5H,2,4,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWCJNATVIPVIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C(=O)N1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187160 | |
Record name | 6-(3-Aminopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601187160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one | |
CAS RN |
1206970-28-6 | |
Record name | 6-(3-Aminopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3-Aminopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601187160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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